

In-Depth Technical Guide to Puberuline C: A Complex Diterpenoid Alkaloid

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Compound of Interest

Compound Name: *puberulin A*

Cat. No.: *B1251720*

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Abstract

Puberuline C is a structurally intricate C19-diterpenoid alkaloid first isolated from the roots of *Aconitum barbatum* var. *puberulum*. Its complex 6/7/5/6/6/6-membered hexacyclic ring system and multiple stereocenters have made it a subject of significant interest in the field of natural product chemistry. The limited natural abundance of puberuline C has historically hindered extensive biological investigation; however, the recent successful total synthesis of this molecule has opened new avenues for research into its pharmacological potential. This guide provides a comprehensive overview of the known physical and chemical properties of puberuline C, detailed experimental protocols for its isolation and synthesis, and a discussion of the general biological activities associated with its structural class.

Physicochemical Properties

The physicochemical properties of puberuline C have been determined through a combination of spectroscopic and analytical techniques following its isolation from natural sources. While some specific physical constants like the melting point and optical rotation are not widely reported in more recent literature, its fundamental chemical characteristics are well-established.

Tabulated Physical and Chemical Data

Property	Value	Source
Molecular Formula	C ₃₃ H ₄₅ NO ₁₀	(Sun et al., 2009)
Molecular Weight	615.71 g/mol	(Calculated)
Appearance	Amorphous powder	(Sun et al., 2009)
Optical Rotation	[α] _{D20} +28.6 (c 0.14, CHCl ₃)	(Sun et al., 2009)

Solubility

Specific solubility data for puberuline C in a range of solvents is not extensively documented. However, based on its classification as a diterpenoid alkaloid and the solvents used during its isolation and purification (chloroform, methanol), it is expected to be soluble in chlorinated solvents and polar organic solvents, with limited solubility in water.

Spectroscopic Data

The structural elucidation of puberuline C was heavily reliant on a suite of spectroscopic techniques. The following tables summarize the key spectral data as reported in the original isolation literature.

¹H NMR Spectral Data (500 MHz, CDCl₃)

Position	δ (ppm)	Multiplicity	J (Hz)
1	3.45	d	8.5
2	2.65	m	6.0
3	2.90	m	
5	2.15	d	
6	4.05	d	6.5
7	4.30	d	6.5
9	2.75	d	7.0
10	2.40	m	5.0
12	2.05, 1.80	m	
13	3.20	m	
14	4.90	d	5.0
15	2.25, 1.95	m	7.0
16	4.20	s	
17	3.30, 2.80	m	
19	2.55, 2.35	m	8.5
N-CH ₂	3.10, 2.50	m	
N-CH ₃	1.05	t	
1-OCH ₃	3.30	s	8.5
6-OCH ₃	3.35	s	
8-OCH ₃	3.25	s	
16-OCH ₃	3.40	s	8.5
OAc	2.00	s	
Ar-H	8.05 (2H)	d	

7.60 (1H)	t	7.5
7.45 (2H)	t	8.0

(Data compiled from Sun et al., 2009)

¹³C NMR Spectral Data (125 MHz, CDCl₃)

Position	δ (ppm)	Position	δ (ppm)
1	86.2	15	38.0
2	34.5	16	92.5
3	39.0	17	62.0
4	48.5	18	79.5
5	54.0	19	56.5
6	82.5	N-CH ₂	49.0
7	77.0	N-CH ₃	13.5
8	83.5	1-OCH ₃	58.0
9	52.0	6-OCH ₃	56.0
10	45.0	8-OCH ₃	57.5
11	49.5	16-OCH ₃	59.0
12	29.0	OAc (C=O)	170.0
13	43.0	OAc (CH ₃)	21.5
14	75.5	Ar-C	130.5, 130.0 (x2), 128.5 (x2), 133.0, 166.5

(Data compiled from Sun et al., 2009)

Infrared (IR) and Mass Spectrometry (MS) Data

- IR (KBr, cm^{-1}): 3450, 1735, 1715, 1600, 1580, 1240, 1100, 1080, 850, 710
- HR-ESI-MS: m/z 616.3068 $[\text{M}+\text{H}]^+$ (Calcd. for $\text{C}_{33}\text{H}_{46}\text{NO}_{10}$, 616.3071)

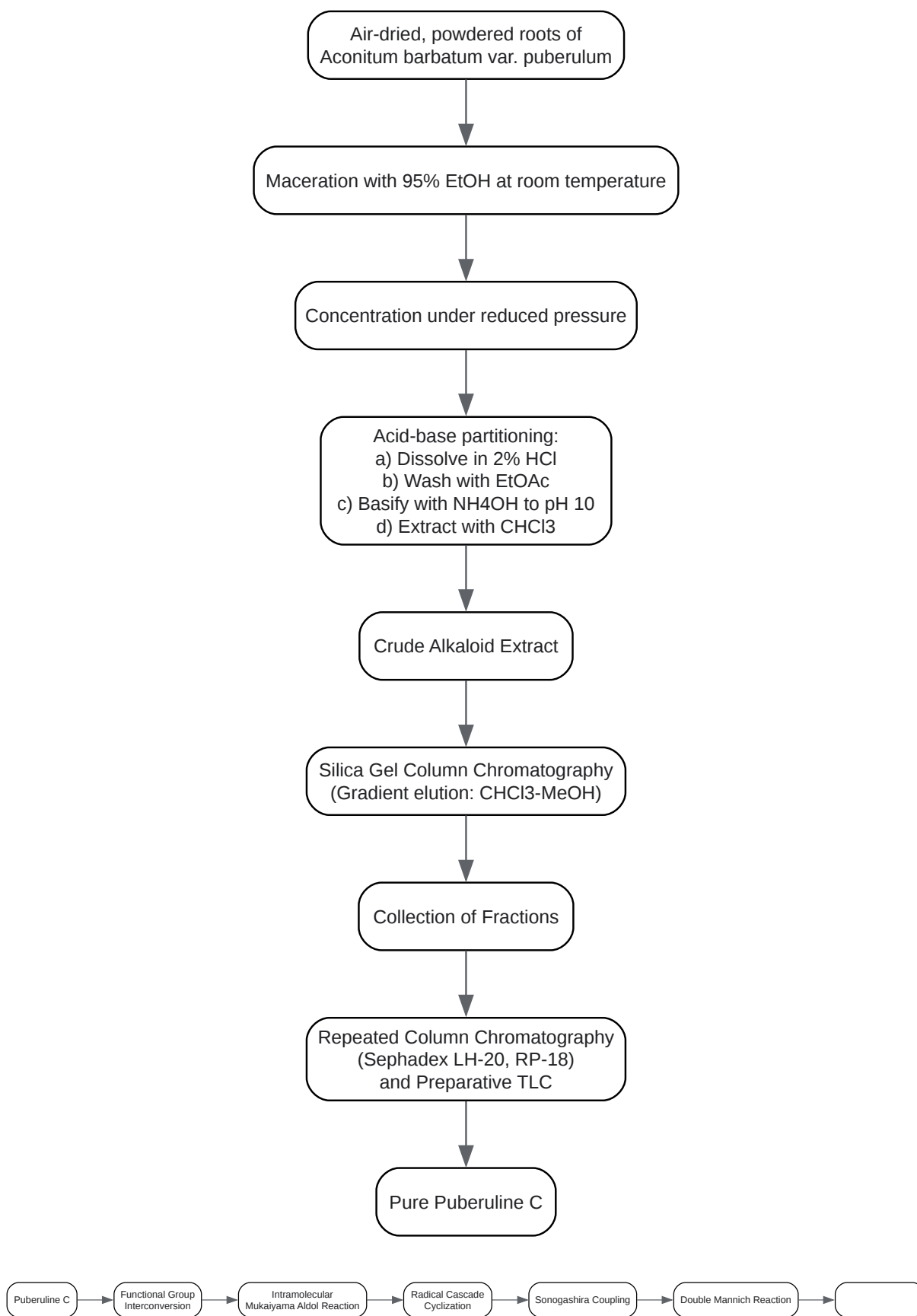
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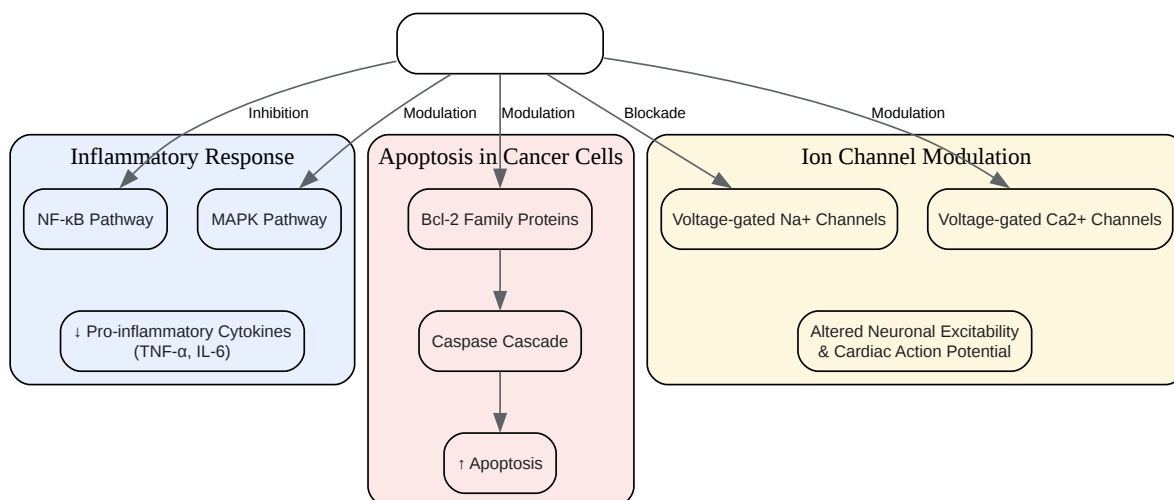
Experimental Protocols

Isolation and Purification of Puberuline C

The following is a generalized protocol based on the methods described for the isolation of diterpenoid alkaloids from *Aconitum* species.

Workflow for Isolation of Puberuline C





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